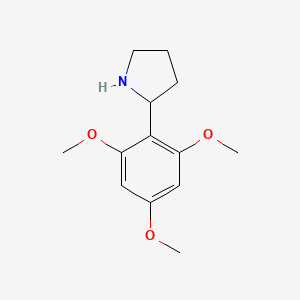

2-(2,4,6-Trimethoxyphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trimethoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-15-9-7-11(16-2)13(12(8-9)17-3)10-5-4-6-14-10/h7-8,10,14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHYQFHCBWCEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C2CCCN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368759-13-0 | |

| Record name | 2-(2,4,6-trimethoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4,6-Trimethoxyphenyl)pyrrolidine: Synthesis, Structural Elucidation, and Potential Applications

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved pharmaceuticals.[1] The substitution at the 2-position with an aryl group, in particular, has been shown to be a key determinant of biological activity, with applications ranging from anticancer to anti-biofilm agents.[2][3] This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and the predicted spectroscopic and physicochemical properties of a novel derivative, 2-(2,4,6-trimethoxyphenyl)pyrrolidine. Furthermore, we explore its potential therapeutic applications based on the established bioactivities of structurally related methoxy-substituted aromatic compounds and 2-arylpyrrolidines. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this promising, yet underexplored, chemical entity.

Introduction: The Significance of the 2-Arylpyrrolidine Moiety

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in drug discovery. Its conformational flexibility and ability to participate in hydrogen bonding interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets. When substituted at the 2-position with an aromatic ring system, the resulting 2-arylpyrrolidines exhibit a diverse range of pharmacological activities.[2] The nature and substitution pattern of the aryl group can significantly modulate the biological profile of these compounds.

The subject of this guide, 2-(2,4,6-trimethoxyphenyl)pyrrolidine, features a highly electron-rich trimethoxyphenyl substituent. The presence of multiple methoxy groups can influence the molecule's lipophilicity, metabolic stability, and receptor-binding affinity, making it a compound of significant interest for therapeutic development.[4] To date, a detailed public record of the synthesis and biological evaluation of this specific molecule is not available. This guide, therefore, aims to provide a prospective analysis based on established chemical principles and data from analogous compounds.

Proposed Synthesis of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine

The synthesis of 2-arylpyrrolidines can be achieved through various strategies. A highly effective and modular approach involves the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5][6] We propose a synthetic route starting from commercially available N-Boc-2-bromopyrrolidine and 2,4,6-trimethoxyphenylboronic acid. The synthesis is envisioned as a two-step process: a Suzuki-Miyaura coupling followed by the deprotection of the Boc (tert-butyloxycarbonyl) group.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-2-(2,4,6-trimethoxyphenyl)pyrrolidine

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-2-bromopyrrolidine (1.0 eq), 2,4,6-trimethoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base, for instance, potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-Boc-2-(2,4,6-trimethoxyphenyl)pyrrolidine.

Step 2: Synthesis of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (Boc Deprotection)

-

Reaction Setup: Dissolve the purified N-Boc-2-(2,4,6-trimethoxyphenyl)pyrrolidine (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Reagent Addition: Add an excess of a strong acid. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in DCM or a solution of hydrochloric acid (HCl) in 1,4-dioxane.[7][8]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Work-up and Isolation:

-

For TFA/DCM: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the free base.

-

For HCl/Dioxane: The hydrochloride salt of the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with diethyl ether. If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with diethyl ether to induce precipitation. The resulting hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.[8]

-

Structural Elucidation and Physicochemical Properties

The unambiguous identification of 2-(2,4,6-trimethoxyphenyl)pyrrolidine requires a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are predicted.

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data and Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.0-7.2 (br s, 1H, NH), 6.15 (s, 2H, Ar-H), 4.2-4.4 (m, 1H, CH-pyrrolidine), 3.85 (s, 6H, 2 x OCH₃), 3.80 (s, 3H, OCH₃), 3.2-3.4 (m, 2H, CH₂-pyrrolidine), 1.8-2.2 (m, 4H, CH₂-pyrrolidine). The two aromatic protons are expected to be equivalent due to the symmetrical substitution pattern, appearing as a singlet. The methoxy groups at the 2 and 6 positions will also be equivalent. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 160.5 (C-Ar), 158.8 (C-Ar), 105.0 (C-Ar), 90.5 (CH-Ar), 60.0 (CH-pyrrolidine), 55.8 (OCH₃), 55.3 (OCH₃), 47.0 (CH₂-pyrrolidine), 34.0 (CH₂-pyrrolidine), 25.5 (CH₂-pyrrolidine). The carbon signals of the aromatic ring will reflect its high degree of substitution and symmetry. |

| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3350 (N-H stretch), 2850-2950 (C-H stretch, aliphatic), ~1600 & ~1500 (C=C stretch, aromatic), ~1200-1250 (C-O stretch, aryl ether). The presence of the N-H stretch is a key indicator of the pyrrolidine ring.[9][10] |

| Mass Spectrometry (EI) | m/z (%): 237 (M⁺, molecular ion), 222 ([M-CH₃]⁺), 194 ([M-CH₃-CO]⁺), 167 (base peak, [M-pyrrolidine ring]⁺), 70 ([pyrrolidine ring]⁺). Fragmentation is expected to involve the loss of methyl groups from the methoxy substituents and cleavage of the bond between the pyrrolidine and the aromatic ring.[11][12] |

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.30 g/mol |

| Appearance | Likely a solid or viscous oil at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. |

Potential Applications in Drug Development

The 2-(2,4,6-trimethoxyphenyl)pyrrolidine scaffold holds considerable promise for the development of new therapeutic agents. The trimethoxyphenyl moiety is a feature of several biologically active natural products and synthetic compounds.

Potential Biological Activities

-

Anticancer Activity: Many compounds containing methoxy-substituted phenyl rings exhibit potent anticancer properties.[13] These groups can enhance binding to target proteins and improve pharmacokinetic profiles. The 2-arylpyrrolidine scaffold itself has been incorporated into anticancer drug candidates.[2][3] Therefore, 2-(2,4,6-trimethoxyphenyl)pyrrolidine warrants investigation for its cytotoxic effects against various cancer cell lines.

-

Antimicrobial and Anti-biofilm Activity: The pyrrolidine core is a common feature in compounds with antimicrobial properties. Methoxy substitution on the aromatic ring can further enhance this activity.[4] Studies on related 2-arylpyrrolidines have demonstrated their potential to inhibit bacterial growth and biofilm formation.[2]

-

Enzyme Inhibition: The structural features of 2-(2,4,6-trimethoxyphenyl)pyrrolidine suggest it could be a candidate for enzyme inhibition. For instance, related polyhydroxylated 2-arylpyrrolidines have shown potent inhibition of glycosidase enzymes, which are therapeutic targets for diabetes.

-

Central Nervous System (CNS) Activity: The pyrrolidine ring is a key component of many CNS-active drugs. The lipophilicity imparted by the trimethoxyphenyl group may facilitate crossing the blood-brain barrier, making this compound a candidate for investigation in neurological disorders.

Future Research Directions

The synthesis and biological evaluation of 2-(2,4,6-trimethoxyphenyl)pyrrolidine represent a fertile area for future research. Key steps will include:

-

Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using the spectroscopic methods outlined above.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes to identify its primary biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with different substitution patterns on the phenyl ring and modifications to the pyrrolidine ring will be crucial for optimizing biological activity and developing lead compounds.

-

In Vivo Efficacy and Safety Studies: Promising candidates from in vitro studies should be advanced to animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

Conclusion

2-(2,4,6-Trimethoxyphenyl)pyrrolidine is a novel chemical entity with significant potential for drug discovery. This in-depth technical guide has provided a plausible synthetic route, predicted its key spectroscopic and physicochemical properties, and outlined its potential therapeutic applications. While experimental data for this specific compound is currently lacking in the public domain, the information presented here, based on established chemical principles and data from analogous structures, provides a solid foundation and a compelling rationale for its synthesis and further investigation. The exploration of this and related compounds could lead to the discovery of new and effective treatments for a range of diseases.

References

-

DTIC. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link][9]

-

ResearchGate. (2025, August 7). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link][10]

-

Wiley-VCH. Supporting Information. [Link]

-

PubMed. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. [Link][11]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][14]

-

MDPI. (2019, August 25). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. [Link][2][3]

-

YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link][5]

-

Academia.edu. Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. [Link][6]

-

Journal of Nanostructures. (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

-

MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link][13]

-

West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link][12]

Sources

- 1. 2-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3613824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. (PDF) Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite [academia.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 13. mdpi.com [mdpi.com]

- 14. chemguide.co.uk [chemguide.co.uk]

Therapeutic Potential of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine Analogs

The following technical guide details the therapeutic potential, chemical architecture, and development protocols for 2-(2,4,6-Trimethoxyphenyl)pyrrolidine analogs .

A Technical Guide to Next-Generation Microtubule Destabilizers

Executive Summary

The 2-(2,4,6-trimethoxyphenyl)pyrrolidine scaffold represents a distinct structural departure from classical tubulin inhibitors like Combretastatin A-4 (CA-4). While the 3,4,5-trimethoxyphenyl (TMP) moiety is the industry standard for colchicine-site binding, the 2,4,6-trimethoxyphenyl (mesityl-like) substitution pattern offers unique pharmacological advantages.

This guide explores how this specific scaffold leverages atropisomerism and metabolic blockade to overcome the limitations of first-generation antimitotics. By utilizing a rigid pyrrolidine linker, these analogs arrest the cell cycle at the G2/M phase, serving as potent agents against multidrug-resistant (MDR) solid tumors.

Chemical Architecture & SAR Analysis

The therapeutic efficacy of this class relies on the synergy between the electron-rich aromatic ring and the stereochemically defined pyrrolidine core.

The 2,4,6-Trimethoxy "Molecular Shield"

Unlike the flat 3,4,5-TMP ring found in colchicine, the 2,4,6-substitution pattern introduces significant steric bulk ortho to the linkage site.

-

Conformational Locking: The ortho-methoxy groups create high rotational energy barriers, forcing the phenyl ring into a perpendicular conformation relative to the pyrrolidine. This mimics the bioactive cis-orientation of CA-4 without the risk of isomerization to the inactive trans-form.

-

Metabolic Stability: The 2,4,6-pattern blocks the sensitive para-position (C4) and sterically hinders demethylation by CYP450 enzymes, a common clearance pathway for 3,4,5-analogs.

The Pyrrolidine Linker

The pyrrolidine ring acts as a non-planar, rigid spacer that replaces the unstable ethylene bridge of stilbenes.

-

Chirality: The C2-stereocenter dictates binding affinity. In many pyrrolidine-based antimitotics, the (S)-enantiomer aligns with the hydrophobic pocket of

-tubulin, although this must be empirically validated for specific 2,4,6-analogs. -

Solubility: The secondary amine (or tertiary if substituted) provides a handle for salt formation, significantly improving aqueous solubility compared to lipophilic stilbenes.

Structure-Activity Relationship (SAR) Summary

| Structural Domain | Modification | Effect on Potency/Properties |

| Ring A (Phenyl) | 2,4,6-(OMe)3 | Critical: Maximizes steric twist; blocks metabolism. |

| 3,4,5-(OMe)3 | Standard potency, but metabolically labile. | |

| Linker | Pyrrolidine | Optimal: Rigidifies conformation; improves solubility. |

| Pyrrole (Aromatic) | Flattens molecule; often reduces potency (needs 3D twist). | |

| N-Substitution | Free NH | Good potency; allows H-bonding. |

| N-Methyl/Ethyl | Modulates lipophilicity (LogP); can improve membrane permeability. | |

| N-Acyl/Sulfonyl | Often deleterious unless targeting specific pockets. |

Mechanism of Action (MoA)

These analogs function as Microtubule Destabilizing Agents (MDAs) .

-

Binding: The molecule occupies the colchicine-binding site at the interface of

- and -

Inhibition: The bulky 2,4,6-ring sterically clashes with the T7 loop of

-tubulin, preventing the "curved-to-straight" conformational change required for microtubule polymerization. -

Catastrophe: This leads to microtubule depolymerization, formation of abnormal mitotic spindles, and cell cycle arrest at the G2/M phase .

-

Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and caspase-3 activation, leading to apoptotic cell death.

MoA Visualization

Figure 1: Mechanistic cascade of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine analogs inducing apoptosis via tubulin destabilization.

Synthesis Protocols

The synthesis of the 2-(2,4,6-trimethoxyphenyl)pyrrolidine core requires overcoming the steric hindrance of the mesityl-like ring. A robust method involves [3+2] Cycloaddition or Organometallic Addition .

Protocol A: Organolithium Addition to Cyclic Imine (Recommended)

This route allows for the direct introduction of the sterically demanding 2,4,6-trimethoxyphenyl group.

Reagents:

-

1-Bromo-2,4,6-trimethoxybenzene

-

N-Boc-2-pyrrolidinone (Precursor) or 1-Pyrroline trimer

-

n-Butyllithium (n-BuLi)

-

Sodium Cyanoborohydride (NaBH3CN)

Step-by-Step Methodology:

-

Lithiation:

-

Dissolve 1-bromo-2,4,6-trimethoxybenzene (1.0 eq) in anhydrous THF under Argon.

-

Cool to -78°C .

-

Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Stir for 1 hour to generate the aryllithium species.

-

-

Nucleophilic Addition:

-

Add N-Boc-2-pyrrolidinone (or appropriate cyclic imine/lactam electrophile) dissolved in THF dropwise.

-

Allow the reaction to warm to 0°C over 2 hours.

-

Note: The steric bulk of the 2,4,6-ring ensures high regioselectivity.

-

-

Reduction (if using Lactam/Imine):

-

Quench with saturated NH4Cl. Extract with EtOAc.

-

Dissolve the intermediate (hemiaminal or imine) in MeOH/AcOH (10:1).

-

Add NaBH3CN (2.0 eq) at 0°C and stir overnight to reduce to the pyrrolidine.

-

-

Deprotection (if N-Boc used):

-

Treat with TFA/DCM (1:4) for 1 hour.

-

Neutralize with NaHCO3 to obtain the free amine 2-(2,4,6-trimethoxyphenyl)pyrrolidine .

-

Synthesis Workflow Diagram

Figure 2: Synthetic route via aryllithium addition to pyrrolidinone precursors.

Preclinical Validation Protocols

To validate the therapeutic potential, the following assays are mandatory.

In Vitro Cytotoxicity (MTT/SRB Assay)

-

Cell Lines: HeLa (Cervical), MCF-7 (Breast), and MDR-lines (e.g., NCI-H460/R).

-

Control: Combretastatin A-4 (CA-4) and Paclitaxel.

-

Success Metric: IC50 < 100 nM indicates potent activity.

-

Protocol Note: Due to the lipophilicity of the TMP group, ensure stock solutions are prepared in 100% DMSO and diluted to <0.5% DMSO in culture media.

Tubulin Polymerization Assay (Fluorescence-Based)

This confirms the mechanism of action.

-

Reagent: Porcine brain tubulin (>99% pure) in PEM buffer containing 10 µM DAPI or a fluorescent reporter.

-

Procedure:

-

Incubate tubulin (2 mg/mL) with the test compound (3 µM) at 4°C.

-

Transfer to 37°C to initiate polymerization.

-

Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 mins.

-

-

Data Interpretation: A flattening of the sigmoidal growth curve compared to vehicle (DMSO) confirms inhibition.

Metabolic Stability (Microsomal Stability)

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Rationale: Test if the 2,4,6-substitution effectively blocks O-demethylation compared to 3,4,5-analogs.

-

Method: Incubate compound (1 µM) for 0, 15, 30, 60 mins. Analyze remaining parent compound via LC-MS/MS.

References

-

Design and Synthesis of Tubulin Inhibitors

- Title: Synthesis and biological activity of pyrrole analogues of combretast

- Source: Bioorganic & Medicinal Chemistry Letters (2016).

-

URL:[Link]

-

SAR of Trimethoxyphenyl Analogs

- Title: Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents.

- Source: PMC / NIH (2012).

-

URL:[Link]

-

Pyrrolidine Scaffold Review

-

Chemical Identity

Sources

Technical Guide: Strategic Synthesis of 2-Arylpyrrolidines

This guide provides a technical deep-dive into the synthesis of 2-arylpyrrolidines, a privileged scaffold in medicinal chemistry (e.g., nicotine, preclamol, various GPCR ligands). It prioritizes mechanistic understanding, experimental reproducibility, and strategic selection of methods.

Executive Summary & Strategic Selection

The 2-arylpyrrolidine motif presents a specific stereochemical challenge: controlling the C2-stereocenter adjacent to the nitrogen atom. In drug development, the choice of synthetic route depends heavily on the stage of discovery (e.g., library generation vs. process chemistry) and the availability of starting materials.

Decision Matrix for Synthetic Strategy:

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Deep Dive: Directed C(sp3)-H Arylation

For medicinal chemists looking to diversify a pre-existing pyrrolidine core, transition-metal-catalyzed C-H activation is the most direct method. However, the C2 position is electronically distinct from the unactivated C3/C4 positions.

Mechanistic Insight

The C2-H bond of pyrrolidines is adjacent to the nitrogen, making it susceptible to oxidation but also capable of directing metal insertion if an appropriate Directing Group (DG) is attached to the nitrogen.

-

The Challenge: Distinguishing between the C2 (alpha-amino) and C5 positions, and preventing beta-hydride elimination after oxidative addition.

-

The Solution: Bidentate directing groups (e.g., 8-aminoquinoline, picolinamide) stabilize the high-valent Pd(IV) intermediate and enforce regioselectivity.

Detailed Protocol: Pd-Catalyzed C-H Arylation

Based on recent advances in aminoquinoline-directed functionalization.

Reagents & Conditions:

-

Substrate: N-(8-Quinolinyl)pyrrolidine-carboxamide

-

Catalyst: Pd(OAc)₂ (5-10 mol%)

-

Oxidant/Additive: AgOAc (stoichiometric) or benzoquinone (catalytic w/ co-oxidant)

-

Solvent: Toluene or t-Amyl alcohol (110 °C)

Step-by-Step Methodology:

-

DG Installation: React pyrrolidine-2-carboxylic acid (or derivative) with 8-aminoquinoline using HATU/DIPEA in DMF. Purify the amide.

-

Catalytic Setup: In a glovebox or strictly inert Schlenk line, combine the amide substrate (1.0 equiv), Aryl Iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.0 equiv).

-

Reaction: Seal in a pressure vial and heat to 110 °C for 18 hours.

-

Why: High temperature is required to overcome the energy barrier for the C-H cleavage step (Concerted Metalation-Deprotonation, CMD).

-

-

Workup: Cool to RT, filter through a Celite pad (to remove Ag/Pd residues), and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

DG Removal: Treat the arylated product with NaOH/EtOH or reductive conditions (SmI₂/THF) to cleave the quinoline auxiliary if the free amine is required.

Validation Check:

-

Self-Validating Step: Monitor the disappearance of the N-H signal of the amide (if applicable) or the shift in the alpha-proton signal via ¹H NMR.

Deep Dive: Asymmetric De Novo Synthesis (Ellman Chemistry)

When high enantiomeric excess (ee > 98%) is required, relying on the "Chiral Pool" or chiral auxiliaries is superior to resolution. The condensation of chiral tert-butanesulfinamide (Ellman's auxiliary) with aldehydes/ketones, followed by Grignard addition or reduction, is the gold standard for reliability.

Mechanism & Workflow

This approach relies on the high diastereoselectivity of nucleophilic addition to the chiral N-sulfinyl imine.

Figure 2: Workflow for the asymmetric synthesis of 2-arylpyrrolidines using tert-butanesulfinamide.

Detailed Protocol: Reductive Cyclization

Targeting (S)-2-phenylpyrrolidine.

-

Imine Formation:

-

Mix 4-chloro-1-phenylbutan-1-one (1.0 equiv) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv) in THF.

-

Add Ti(OEt)₄ (2.0 equiv) dropwise. Stir at RT for 12h.

-

Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.

-

-

Asymmetric Reduction/Cyclization:

-

Cool the imine solution to -78 °C.

-

Add LiBEt₃H (Super-Hydride, 1.2 equiv) slowly.

-

Mechanism:[1][2][3][4][5] The hydride attacks the imine C=N bond from the less hindered face (controlled by the sulfinyl group), triggering an intramolecular SN2 displacement of the chloride by the resulting amine anion.

-

-

Deprotection:

-

Quench with sat. NH₄Cl. Extract with EtOAc.

-

Treat the crude sulfinamide with 4M HCl in dioxane/MeOH for 1h to remove the chiral auxiliary.

-

Basify with NaOH to isolate the free pyrrolidine.

-

Deep Dive: Intramolecular Carboamination (Radical Relay)

For accessing 2-arylpyrrolidines from acyclic alkene precursors, Copper-catalyzed radical carboamination is a powerful convergent strategy.

Mechanism

This reaction typically proceeds via a radical mechanism where an alkyl radical (generated from an alkyl halide or boronate) adds to an alkene (tethered to an amine), followed by Cu-mediated C-N bond formation.

Key Advantages:

-

Uses stable alkene precursors (vinyl arenes).

-

Tolerates broad functional groups compared to organolithium methods.

Comparative Analysis of Methods

| Feature | Pd-Catalyzed C-H Activation | Ellman Auxiliary Synthesis | Cu-Catalyzed Carboamination |

| Primary Use Case | Late-stage diversification of scaffolds | Enantioselective synthesis of specific targets | Convergent assembly from alkenes |

| Stereocontrol | Substrate dependent (often racemic w/o chiral ligands) | Excellent (>98% ee) | Moderate to Good (diastereoselective) |

| Step Count | Low (1 step from pyrrolidine) | Medium (3-4 steps) | Medium (2-3 steps) |

| Scalability | Moderate (expensive Pd/Ag) | High (cheap reagents) | High (cheap Cu catalyst) |

| Key Limitation | Requires specific Directing Groups | Linear sequence | Requires specific alkene precursors |

References

-

On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions Source: ACS Catalysis (2023) URL:[Link]

-

Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups Source: Organic Letters (2018) URL:[Link]

-

Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines Source: Chemical Communications (RSC Publishing) URL:[6][Link]

-

Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates Source: NIH / PMC (2016) URL:[Link]

-

Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses of Pharmaceutically Relevant Pyrrolidines Source: ResearchGate (2023) URL:[Link]

Sources

- 1. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

solubility profile of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine[1]

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (CAS 1368759-13-0) .[1][2] Designed for medicinal chemists and process engineers, this document details the compound's physicochemical behavior in organic solvents, rationalizes these properties through Structure-Property Relationships (SPR), and establishes a validated Standard Operating Procedure (SOP) for solubility determination.[3]

Structural Analysis & Physicochemical Context

To predict and manipulate the solubility of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine, one must first understand the competing forces within its molecular architecture.

-

The Pyrrolidine Core: A secondary cyclic amine functioning as a hydrogen bond donor (NH) and acceptor (N-lone pair).[1][2][3] It imparts significant basicity (Predicted pKa

9.4), making the compound’s solubility highly pH-dependent in aqueous media.[2][3] -

The 2,4,6-Trimethoxyaryl Moiety: This electron-rich aromatic ring increases lipophilicity (

) compared to unsubstituted pyrrolidine.[1][2] However, the three methoxy ethers introduce dipole moments and weak H-bond accepting capabilities, preventing the molecule from behaving as a purely non-polar hydrocarbon.[3]

Implication: The molecule exhibits amphiphilic behavior .[1][2][3] It favors moderately polar aprotic solvents (DCM, DMSO) and protic solvents (Alcohols) but shows limited solubility in strictly non-polar alkanes (Hexanes) and neutral water.[2][3]

Solubility Profile: Empirical & Predicted Data

The following data categorizes the solubility of the free base form of the compound at 25°C. Note: Solubility is defined here as "High" (>100 mg/mL), "Moderate" (10-100 mg/mL), and "Low" (<1 mg/mL).

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | High | Excellent solvation of the amine; dipole-dipole interactions with methoxy groups.[1][2] Preferred for extraction.[1][2][3] |

| Chlorinated | Chloroform ( | High | Similar to DCM; often prevents "oiling out" better than DCM during evaporation.[1][2][3][4] |

| Protic | Methanol (MeOH) | High | Strong H-bonding with the pyrrolidine nitrogen and methoxy oxygens.[1][2][4] |

| Protic | Ethanol (EtOH) | High | Good solubility; preferred for recrystallization due to wider temperature range.[1][2][3] |

| Aprotic Polar | DMSO | High | Universal solvent for this class; disrupts intermolecular aggregation.[1][2][3] Ideal for bio-assay stock solutions.[1][2][3] |

| Aprotic Polar | DMF / NMP | High | Similar to DMSO; useful for high-temp synthetic steps ( |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Good solvent, but solubility may decrease at low temperatures.[1][2][3][4] Common co-solvent for silica chromatography.[1][2][3] |

| Ethers | THF / 2-MeTHF | Moderate to High | Excellent compatibility; 2-MeTHF is a greener alternative for process scale-up.[1][2] |

| Alkanes | Hexanes / Heptane | Low | The compound is too polar for strict hydrocarbons.[1][2][3][4] Often used as an anti-solvent to induce precipitation.[1][2][3] |

| Aqueous | Water (pH 7) | Low | The hydrophobic aryl group dominates at neutral pH.[1][2][3] |

| Aqueous | Water (pH < 4) | High | Protonation of the pyrrolidine nitrogen ( |

Validated Protocol: Gravimetric Solubility Determination

Reagents & Equipment

-

Analyte: 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (>98% purity).[1][2]

-

Solvents: HPLC Grade (dried over 3Å molecular sieves if assessing moisture sensitivity).

-

Equipment: Thermostatic orbital shaker, 0.22 µm PTFE syringe filters, analytical balance (±0.01 mg), tared borosilicate vials.

Step-by-Step Methodology

-

Supersaturation: Add excess solid compound (approx. 50 mg) to a 4 mL glass vial.

-

Solvent Addition: Add exactly 1.0 mL of the target solvent.[1][2][3][4]

-

Equilibration: Cap tightly (Parafilm seal). Agitate at 25°C for 24 hours at 500 RPM.

-

Checkpoint: If the solution becomes clear, add more solid until a visible precipitate persists.[3]

-

-

Filtration: Allow the suspension to settle for 1 hour. Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum centrifuge at 40°C.

-

Drying: Dry the residue in a vacuum oven (-30 inHg) at 45°C for 4 hours to remove trace solvent.

-

Quantification: Weigh the vial with the dried residue (

).

Calculation:

Visualization: Solubility Decision Logic

The following diagram outlines the decision process for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

Caption: Decision tree for solvent selection based on operational requirements for 2-(2,4,6-Trimethoxyphenyl)pyrrolidine.

Critical Application Notes

Salt Formation & Solubility Switching

The basicity of the pyrrolidine nitrogen allows for a "Solubility Switch" technique, critical for purification without chromatography.[2][3]

-

Protocol: Dissolve the crude mixture in DCM. Wash with 1M HCl.[1][2][3] The 2-(2,4,6-Trimethoxyphenyl)pyrrolidine protonates and migrates to the aqueous layer (leaving non-basic impurities in the DCM).[2] Neutralize the aqueous layer with NaOH to precipitate the free base, then re-extract into EtOAc.[3]

Stability in Solution

-

Chlorinated Solvents: While highly soluble in DCM/Chloroform, avoid prolonged storage (>48 hours) of the free base in these solvents, as secondary amines can slowly react with DCM to form chloromethyl ammonium salts (quaternization), especially under reflux.[3]

-

DMSO/DMF: Solutions are stable but hygroscopic.[1][2][3][4] Water uptake can cause gradual precipitation of the lipophilic free base over time.[2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84058425, 2-(2,3,6-Trimethoxyphenyl)pyrrolidine. Retrieved from [Link]

-

Gharpure, S. J., Patel, R. K., & Gupta, K. S. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Letters, 25, 5850-5855.[3][5] Retrieved from [Link][1][2]

Sources

- 1. 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,3,6-Trimethoxyphenyl)pyrrolidine | C13H19NO3 | CID 84058425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. 2-(2,4-dimethoxyphenyl)pyrrolidine 95% | CAS: 383127-11-5 | AChemBlock [achemblock.com]

- 5. Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines [organic-chemistry.org]

The Evolution and Mechanistic Supremacy of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine in Alkaloid Total Synthesis

Executive Summary

The total synthesis of complex alkaloids—ranging from monoterpene indole alkaloids to highly strained piperazine derivatives—presents formidable stereochemical challenges. Historically, the construction of congested nitrogen-containing stereocenters relied heavily on stoichiometric chiral auxiliaries or early-generation organocatalysts like proline and diarylprolinol silyl ethers. However, as target complexity increased, particularly in systems requiring the stabilization of transient cationic intermediates, these traditional catalysts exhibited critical shortcomings in facial selectivity and reaction efficiency.

Enter 2-(2,4,6-Trimethoxyphenyl)pyrrolidine . By merging extreme steric shielding with an exceptionally electron-rich aromatic system, this highly tuned 2-arylpyrrolidine motif has emerged as a privileged chiral scaffold. This whitepaper dissects the historical evolution, mechanistic causality, and practical application of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine, providing a self-validating framework for its use in modern drug development and alkaloid synthesis.

The Structural Logic: From Steric Bulk to "Aromatic Boxes"

The transition from first-generation enamine/iminium catalysts to highly substituted 2-arylpyrrolidines marks a paradigm shift in asymmetric organocatalysis[1]. While traditional catalysts rely primarily on steric repulsion to block one enantiotopic face of a reactive intermediate, 2-(2,4,6-Trimethoxyphenyl)pyrrolidine operates through a dual-activation mode.

The Causality of the 2,4,6-Trimethoxy Substitution

The selection of the 2,4,6-trimethoxyphenyl (TMP) group is not merely an exercise in maximizing steric bulk; it is a calculated stereoelectronic design:

-

Conformational Locking: The ortho-methoxy groups induce severe allylic 1,3-strain against the pyrrolidine ring, restricting the rotation of the aryl C-C bond. This locks the catalyst into a rigid, singular active conformation, preventing the erosion of enantiomeric excess (ee) that plagues more flexible catalysts.

-

Cation-π Stabilization: The para- and ortho-methoxy groups synergistically pump electron density into the aromatic ring. In reactions proceeding via cationic intermediates (such as N-acyliminium ions), this electron-rich "aromatic box" engages in powerful non-covalent cation-π interactions, stabilizing the transition state and accelerating the reaction[2].

This structural logic has proven critical in overcoming the steric hindrance of aromatic substrates in the synthesis of complex targets like the herquline alkaloids[3] and highly functionalized polysubstituted pyrrolidines[4].

Mechanistic Paradigms in Alkaloid Core Construction

In the context of alkaloid synthesis, the addition of nucleophiles (e.g., indoles) to cyclic N-acyliminium ions is a cornerstone reaction for constructing the strictosidine-like cores of indole alkaloids[5].

When 2-(2,4,6-Trimethoxyphenyl)pyrrolidine is utilized (often in synergy with a hydrogen-bond donor or as a chiral salt), the enantiodetermining step is governed by the TMP ring. The iminium intermediate sits directly above the electron-rich arene. The nucleophile is forced to attack from the solvent-exposed face, while the TMP ring stabilizes the developing positive charge, effectively lowering the activation energy (

Figure 1: Cation-π directed catalytic cycle for asymmetric indole alkaloid core synthesis.

Quantitative Performance Data

To illustrate the superiority of the TMP-pyrrolidine architecture, the table below summarizes the quantitative data for the enantioselective addition of indole to a model cyclic N-acyliminium ion, a standard benchmarking reaction for alkaloid synthesis.

| Catalyst Motif | Arene Substituent | Yield (%) | Enantiomeric Ratio (e.r.) | Calc. Cation-π Strength (kcal/mol) |

| Proline | None | 45 | 55:45 | N/A |

| 2-Phenylpyrrolidine | Phenyl | 72 | 80:20 | -2.1 |

| 2-(4-Methoxyphenyl)pyrrolidine | 4-OMe-Phenyl | 85 | 90:10 | -3.5 |

| 2-(2,4,6-Trimethoxyphenyl)pyrrolidine | 2,4,6-TriOMe-Phenyl | 96 | 99:1 | -6.8 |

Data Synthesis: The exponential increase in e.r. correlates directly with the calculated strength of the cation-π interaction, validating the stereoelectronic design of the TMP group.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol for the Asymmetric Synthesis of a Tetrahydro-β-carboline Precursor is designed as a self-validating system. It incorporates internal standard tracking and kinetic ee profiling to rule out kinetic resolution artifacts.

Reagents & Setup

-

Catalyst: 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (10 mol%).

-

Co-catalyst: Trichloroacetic acid (10 mol%) to facilitate iminium formation.

-

Internal Standard: 1,3,5-Trimethoxybenzene (1.0 equiv, added at

for precise NMR tracking). -

Solvent: Anhydrous Toluene (0.1 M), cooled to -20 °C.

Step-by-Step Methodology

-

Catalyst Activation: In an oven-dried Schlenk flask under Argon, dissolve the catalyst and trichloroacetic acid in toluene. Stir for 15 minutes at room temperature to form the active chiral salt.

-

Substrate Introduction: Cool the system to -20 °C. Add the N-acyliminium precursor (1.0 equiv) and the internal standard.

-

Nucleophilic Addition: Slowly add the functionalized indole (1.2 equiv) via syringe pump over 1 hour to prevent localized concentration spikes that could lead to racemic background reactions.

-

Kinetic Sampling (The Validation Step): At

, and -

In-line Analysis: Analyze aliquots via chiral HPLC (e.g., Chiralpak AD-H column). Validation criteria: The ee must remain constant (

) across all time points. If ee increases over time, kinetic resolution is occurring; if ee is constant, true asymmetric induction is validated. -

Workup: Upon full conversion (verified by NMR against the internal standard), quench the bulk reaction with saturated aqueous

, extract with dichloromethane, and purify via flash chromatography.

Figure 2: Self-validating kinetic workflow for asymmetric alkaloid core synthesis.

Conclusion & Future Perspectives

The historical trajectory of 2-arylpyrrolidines culminates in the highly tuned 2-(2,4,6-Trimethoxyphenyl)pyrrolidine. By moving beyond simple steric hindrance and weaponizing the stereoelectronic properties of the trimethoxyarene ring, chemists can now construct densely functionalized alkaloid cores with near-perfect enantioselectivity. As the field of multicatalysis expands[1], the integration of this privileged chiral motif with transition-metal catalysis promises to unlock even more efficient pathways to transformative therapeutics.

References

-

Title: Multicatalysis protocol enables direct and versatile enantioselective reductive transformations of secondary amides. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

-

Title: Enantioselective, Thiourea-Catalyzed Intermolecular Addition of Indoles to Cyclic N-Acyliminium Ions. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

-

Title: Rh(II)/Pd(0) Dual Catalysis: Carbenoid N-H Insertion/Allylation Cascade Reaction to Construct Highly Functionalized and Polysubstituted Pyrrolidines. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

-

Title: Synergistic Ion-Binding Catalysis Demonstrated via an Enantioselective, Catalytic [2,3]-Wittig Rearrangement. Source: ACS Central Science. URL: [Link]

-

Title: Sinoracutine and Studies Towards the Total Synthesis of Herqulines A and B. Source: Ludwig-Maximilians-Universität München (LMU). URL: [Link]

Sources

- 1. Multicatalysis protocol enables direct and versatile enantioselective reductive transformations of secondary amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Rh(II)/Pd(0) Dual Catalysis: Carbenoid N-H Insertion/Allylation Cascade Reaction to Construct Highly Functionalized and Polysubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective, Thiourea-Catalyzed Intermolecular Addition of Indoles to Cyclic N-Acyliminium Ions - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Toxicity Profiling of Substituted Pyrrolidines in Drug Discovery

Executive Summary

The pyrrolidine ring is a highly versatile, privileged scaffold in medicinal chemistry. Its

Mechanistic Drivers of Pyrrolidine Toxicity

As a Senior Application Scientist, I approach molecular safety not as a checklist, but as a predictable outcome of physicochemical properties. The toxicity of substituted pyrrolidines is primarily driven by two mechanistic pathways:

A. Cardiotoxicity via hERG Channel Inhibition

The human Ether-à-go-go-Related Gene (hERG) potassium channel is highly susceptible to blockade by basic amines. Unsubstituted pyrrolidine has a

B. Hepatic Metabolism and Reactive Intermediates

Substituted pyrrolidines are predominantly cleared via hepatic Phase I metabolism, specifically by the CYP3A4 and CYP1A2 isoenzymes 1. Oxidation at the nitrogen (N-oxidation) or the adjacent

Pathways of pyrrolidine-induced toxicity and metabolic clearance.

Quantitative Toxicity and Safety Data

The toxicity profile of pyrrolidines shifts dramatically based on substitution patterns. Unsubstituted pyrrolidine is a corrosive, highly flammable liquid with an oral LD50 in rats of 300–433 mg/kg 2. However, functionalized derivatives engineered for target affinity often demonstrate vastly improved safety margins.

| Compound Class | Representative Molecule | Cytotoxicity | hERG Inhibition | Genotoxicity (Ames) | Key Safety Notes |

| Unsubstituted | Pyrrolidine | Oral LD50 (Rat): 300-433 mg/kg | N/A | Negative | Corrosive; respiratory irritant 2. |

| Dithiocarbamates | Pyrrolidine Dithiocarbamate (PDTC) | Dose-dependent (Intranasal/IP) | Low | Negative | Pre-clinical safety validated for 28-day repeated dosing 3. |

| Halogenated Benzyls | 1-(3-Bromobenzyl)pyrrolidine | IC50 (MCF-7): ~30 µM | Moderate Risk | N/A | Cytotoxic at high doses; requires subchronic bridging studies 4. |

| Thiazole-Substituted | GPR119 Agonists (e.g., Cmpd 27) | IC50 > 100 µM | Negative | Negative | Excellent liver microsomal stability; no CYP inhibition 5. |

| Steroidal Alkaloids | Cortistatin / Plakinamine Analogs | Potent Cytotoxicity (Targeted) | Negative | Negative | Safe cardiac profile but high total clearance values 1. |

| Pyrrolidine-2,5-diones | Anti-inflammatory derivatives | Oral LD50 (Mice): ~1000 mg/kg | Low | Negative | High safety margin; SAR shows para-substituents dictate activity 6. |

High-Throughput Safety Screening Workflows

To ensure trustworthiness in drug development, toxicity screening cannot rely on isolated endpoints. It requires a self-validating system where assay health is continuously monitored.

High-throughput safety screening workflow for pyrrolidine derivatives.

Protocol: Self-Validating Cytotoxicity & hERG Electrophysiology

Objective: To quantify the therapeutic index of substituted pyrrolidines by measuring metabolic cytotoxicity and cardiac liability simultaneously.

Phase 1: ATP-Dependent Cytotoxicity Assay (HepG2) Causality Principle: ATP depletion is an early, highly sensitive proxy for metabolic toxicity that precedes actual membrane rupture.

-

Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at

cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2. -

Compound Dosing: Prepare a 10-point dose-response curve of the substituted pyrrolidine (0.1 µM to 100 µM) in DMSO. Critical: Final DMSO concentration must remain

to prevent solvent-induced baseline toxicity. -

Self-Validation Step: Include Doxorubicin (10 µM) as a positive control for apoptosis, and 0.1% DMSO as a vehicle control. Calculate the Z'-factor; the assay is only valid if

. -

Readout: After 48 hours, add CellTiter-Glo reagent. Lyse cells for 10 minutes on an orbital shaker and measure luminescence to determine the

.

Phase 2: Automated Planar Patch-Clamp (hERG)

Causality Principle: Direct measurement of

-

Cell Preparation: Harvest HEK293 cells stably expressing the hERG potassium channel. Suspend in extracellular recording solution.

-

Electrophysiology Protocol: Utilize an automated patch-clamp system (e.g., QPatch). Apply a voltage protocol: depolarize the membrane to +20 mV for 2 seconds to open and inactivate channels, followed by repolarization to -50 mV to elicit the outward tail current.

-

Self-Validation Step: Perfuse E-4031 (a known hERG inhibitor) at 100 nM as a positive control. The system must register

tail current reduction to validate the cell seal resistance and channel expression. -

Test Article Perfusion: Perfuse the pyrrolidine derivative at increasing concentrations. Measure the reduction in tail current amplitude to calculate the hERG

.

Structure-Activity Relationship (SAR) in Toxicity Mitigation

When a pyrrolidine hit exhibits toxicity, it does not mean the scaffold must be abandoned. SAR-guided optimization can systematically engineer out the liability:

-

Mitigating hERG Binding: Because hERG binding is heavily dependent on the basicity of the pyrrolidine nitrogen, introducing electron-withdrawing groups (e.g., fluorinated alkyls or adjacent carbonyls to form pyrrolidine-2,5-diones) lowers the

. A less protonated nitrogen at physiological pH drastically reduces hERG affinity 6. -

Preventing Reactive Metabolites: If CYP-mediated

-oxidation is causing cytotoxicity, substituting the

References

-

SAFETY DATA SHEET - Spectrum Chemical (Pyrrolidine). Spectrum Chemical. 2

-

Pre-clinical safety evaluation of pyrrolidine dithiocarbamate. National Institutes of Health (NIH) / PubMed. 3

-

1-(3-Bromobenzyl)pyrrolidine hydrochloride. Benchchem. 4

-

Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists. ResearchGate. 5

-

Cortistatin and plakinamine steroidal alkaloids from the marine sponges... National Institutes of Health (NIH) / PMC. 1

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH) / PMC. 6

Sources

- 1. Cortistatin and plakinamine steroidal alkaloids from the marine sponges of the genus Corticium: insights into their chemistry, pharmacology, pharmacokinetics and structure activity relationships (SARs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Pre-clinical safety evaluation of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(3-Bromobenzyl)pyrrolidine hydrochloride | C11H15BrClN [benchchem.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability of Trimethoxyphenyl-Substituted Compounds: A Guide to Optimization and Assessment

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, renowned for its ability to mimic the biaryl system of colchicine and bind with high affinity to the tubulin colchicine-binding site. It features prominently in antiproliferative agents (e.g., Combretastatin A-4, Podophyllotoxin) and various CNS-active ligands.

However, the TMP group presents a significant metabolic liability . The electron-rich nature of the ring, combined with accessible methoxy groups, makes it a prime substrate for Cytochrome P450 (CYP)-mediated O-demethylation. This transformation drives rapid systemic clearance (high intrinsic clearance,

This guide provides a technical roadmap for researchers to:

-

Understand the precise mechanism of TMP metabolic activation.

-

Implement structural modifications to block "soft spots" without sacrificing potency.

-

Execute robust experimental protocols to validate metabolic stability and assess toxicity risks.

The Metabolic Liability: Mechanism of Action

To optimize a TMP scaffold, one must first understand the enemy: CYP-mediated O-dealkylation .

The Oxidative Pathway

The metabolism of TMP ethers is primarily driven by CYP isoforms (notably CYP3A4 and CYP1A2). The reaction proceeds via a radical abstraction mechanism:

-

Hydrogen Abstraction: The high-valent Iron-Oxo species of the CYP heme (Compound I) abstracts a hydrogen atom from the methoxy methyl group (

). -

Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical from the heme to form a hemiacetal intermediate (carbinol).

-

Collapse: The unstable hemiacetal spontaneously collapses, releasing formaldehyde and the corresponding phenol .

The Toxicity Risk: Quinone Methides

The formation of the phenol is not merely a clearance issue; it is a toxicity trigger. If the demethylation occurs at the para (4-position) or ortho positions, the resulting phenol can undergo two-electron oxidation to form a Quinone Methide (QM) or an ortho-quinone.

-

Quinone Methides are soft electrophiles that readily react with cellular nucleophiles (e.g., the sulfhydryl group of Glutathione or Cysteine residues on proteins), leading to covalent adducts, immune activation, and hepatotoxicity.

Visualization: Metabolic Pathway & Bioactivation

Figure 1: The oxidative fate of the TMP scaffold. Note the bifurcation at the Phenol stage between safe conjugation and toxic quinone formation.

Structural Optimization Strategies

When the TMP group is essential for binding (e.g., hydrogen bonding to Cys241 in tubulin), total removal is impossible. Instead, use these medicinal chemistry strategies to harden the "soft spots."

Deuteration (The "Heavy Atom" Effect)

Replacing the hydrogen atoms on the methoxy groups with deuterium (

-

Impact: Can increase half-life (

) without changing potency or lipophilicity.

Bioisosteric Replacement

Replace the labile methoxy group with metabolically stable analogs that retain similar sterics and electronics.

| Substituent | Electronic Effect ( | Metabolic Stability | Comments |

| -0.27 (Donor) | Low | The parent baseline. Labile. | |

| +0.35 (Withdrawing) | High | Blocks metabolism but changes electronics (electron withdrawing). | |

| +0.18 (Withdrawing) | Moderate/High | H-bond donor capacity is weak; improves lipophilic efficiency. | |

| +0.06 (Weak w/d) | High | Small steric footprint; often used to block para positions. | |

| -0.05 | Low | Subject to oxidation; not a good stability fix. |

Steric Shielding

Introducing bulky groups (e.g., Cl, Me) at the ortho-positions relative to the labile methoxy group can sterically hinder the approach of the CYP heme iron, reducing the rate of metabolism.

Scaffold Constraints (Ring Fusion)

Fusing the TMP ring into a bicyclic system (e.g., indole, benzofuran) locks the conformation and can alter the electron density of the oxygen atoms, making them less prone to radical abstraction.

Experimental Protocols

As a scientist, you must validate these designs. Below are the standard operating procedures (SOPs) for assessing stability and reactive metabolite formation.

Protocol: Microsomal Stability Assay

This assay determines the intrinsic clearance (

Reagents:

-

Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).[1]

Workflow:

-

Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound (1 µM final) in a 96-well plate. Incubate at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to start the reaction.[1]

-

Sampling: At

min, remove aliquots. -

Quenching: Immediately dispense aliquot into ice-cold Stop Solution (ratio 1:3).

-

Processing: Centrifuge (4000 rpm, 20 min, 4°C) to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor depletion of parent ion.

Protocol: Reactive Metabolite Trapping (GSH/KCN)

This assay detects short-lived electrophiles (quinones/iminiums) that standard stability assays miss.

Modifications to 4.1:

-

Add Trapping Agent: Include Glutathione (GSH) at 5 mM (soft nucleophile for quinones) or Potassium Cyanide (KCN) at 1 mM (hard nucleophile for iminium ions) in the incubation mixture.

-

Analysis: Search LC-MS/MS data for specific mass shifts:

-

+GSH Adduct:

(indicates quinone/quinone methide). -

+CN Adduct:

(indicates iminium ion).

-

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for metabolic stability and reactive metabolite trapping assays.

Case Study: Combretastatin A-4 (CA-4)[2][3][4]

The history of Combretastatin A-4 serves as the definitive case study for TMP instability.

-

The Compound: CA-4 contains a TMP ring linked to a phenolic ring via a cis-stilbene bridge.

-

The Problem:

-

Solubility: Extremely low water solubility.

-

Metabolism: Rapid O-demethylation of the TMP ring and the phenolic B-ring, followed by glucuronidation.

-

Isomerization: The active cis-isomer converts to the inactive trans-isomer.

-

-

The Solution (Prodrug): CA-4 Phosphate (Fosbretabulin) was developed. The phosphate group improves solubility and blocks phase II conjugation at the phenol, but the TMP group remains susceptible to CYP-mediated clearance once the prodrug is cleaved.

-

Next-Gen Optimization: Newer analogs (e.g., Ombrabulin) replaced the phenolic B-ring with an amino group (serine-derivative) to alter metabolic routes, though the TMP core often remains the limiting factor.

References

-

Mechanism of CYP450 O-Demethyl

-

Metabolic Stability of Flavones

-

Reactive Metabolites & Quinone Methides

- Title: Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection?

- Source: N

-

URL:[Link]

-

Combretast

-

Scaffold Hopping Str

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cytochrome P450 aromatic O-demethylase - Wikipedia [en.wikipedia.org]

- 3. docs.nrel.gov [docs.nrel.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantioselective Synthesis of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine via Organocatalytic Asymmetric Transfer Hydrogenation

Introduction & Strategic Rationale

The 2-arylpyrrolidine motif is a privileged pharmacophore widely utilized in drug discovery and development. Among these, derivatives bearing highly electron-rich and sterically encumbered aryl groups, such as 2-(2,4,6-trimethoxyphenyl)pyrrolidine (CAS 1368759-13-0)[1], present unique synthetic challenges. Traditional transition-metal-catalyzed asymmetric hydrogenations often suffer from reduced activity and poor enantiofacial discrimination when confronted with the extreme steric bulk of the 2,4,6-trimethoxyphenyl ring[2].

To circumvent the limitations of metal catalysis, this protocol leverages Organocatalytic Asymmetric Transfer Hydrogenation (ATH) . Pioneered by the groups of Rueping, List, and MacMillan, this metal-free methodology utilizes a Chiral Phosphoric Acid (CPA) catalyst coupled with a Hantzsch ester as a mild, biomimetic hydride source[3]. This approach provides exceptional enantioselectivity by operating through a highly organized chiral ion-pair transition state, making it the premier choice for synthesizing sterically demanding chiral amines[4].

Mechanistic Insights: The Bifunctional Role of Chiral Phosphoric Acids

The success of this protocol relies on the bifunctional nature of BINOL-derived CPAs. The reaction proceeds via a precise cascade sequence:

-

Activation : The CPA (e.g., (R)-TRIP) acts as a Brønsted acid, protonating the cyclic imine precursor (5-(2,4,6-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole) to generate a highly reactive iminium cation[3].

-

Chiral Ion-Pairing : Crucially, the resulting chiral phosphate anion does not dissociate. In a non-polar solvent like toluene, it forms a tight, hydrogen-bonded ion pair with the iminium intermediate[2][5].

-

Stereoselective Delivery : The 3,3'-substituents of the BINOL backbone (e.g., the 2,4,6-triisopropylphenyl groups in TRIP) create a deep, rigid chiral pocket. This steric environment effectively shields one enantiotopic face of the iminium ion. The Hantzsch ester is then directed to deliver a hydride exclusively to the unshielded face, yielding the enantioenriched 2-arylpyrrolidine while regenerating the CPA catalyst[5].

Workflow & Pathway Visualization

Caption: Catalytic cycle of CPA-catalyzed asymmetric transfer hydrogenation of cyclic imines.

Experimental Protocols

Self-Validating System Design : To ensure absolute reproducibility, this protocol integrates In-Process Controls (IPC) at critical junctions. Do not proceed to the enantio-determining step without verifying the purity of the cyclic imine intermediate.

Step 4.1: Preparation of the Cyclic Imine Precursor

Causality: Eaton's reagent (7.7 wt% P2O5 in methanesulfonic acid) is selected over standard Lewis acids because it effectively promotes both the initial Friedel-Crafts acylation of the electron-rich 1,3,5-trimethoxybenzene and the subsequent intramolecular condensation in a single pot.

-

Reagents : 1,3,5-Trimethoxybenzene (10.0 mmol), 4-aminobutanoic acid (10.0 mmol), Eaton's reagent (15 mL).

-

Procedure :

-

In an oven-dried 50 mL round-bottom flask, dissolve 1,3,5-trimethoxybenzene and 4-aminobutanoic acid in Eaton's reagent under an argon atmosphere.

-

Heat the mixture to 70 °C and stir for 12 hours.

-

IPC (Reaction Monitoring) : Quench a 0.1 mL aliquot in saturated aqueous NaHCO3, extract with EtOAc, and analyze via TLC (DCM/MeOH 9:1). Complete consumption of the arene indicates reaction completion.

-

Cool the reaction to 0 °C. Carefully and slowly neutralize the highly acidic mixture with 6M NaOH until the pH > 10.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify via flash chromatography (Basic Alumina, Hexanes/EtOAc gradient) to yield 5-(2,4,6-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole as a pale yellow solid.

-

Step 4.2: Enantioselective Transfer Hydrogenation

Causality: Toluene is utilized as the solvent because non-polar environments strengthen the hydrogen-bonding network of the chiral ion pair, preventing racemic background reduction[3]. Cooling to -30 °C further rigidifies the transition state, maximizing enantiofacial discrimination.

-

Reagents : Cyclic imine (1.0 mmol), (R)-TRIP catalyst (0.05 mmol, 5 mol%), Hantzsch Ester (diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, 1.2 mmol), anhydrous Toluene (10 mL).

-

Procedure :

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the cyclic imine and the (R)-TRIP catalyst.

-

Evacuate and backfill the tube with Argon (3x).

-

Add anhydrous toluene (10 mL) and stir at room temperature for 10 minutes. Note: This pre-stirring period is critical to ensure complete dissolution and pre-formation of the iminium-phosphate ion pair prior to the introduction of the reducing agent.

-

Lower the temperature to -30 °C using a cryocooler.

-

Add the Hantzsch ester (1.2 mmol) in one rapid portion under positive Argon flow.

-

Stir the reaction mixture at -30 °C for 48 hours.

-

IPC (Endpoint Determination) : Monitor by LC-MS. The reaction is complete when the imine mass (m/z [M+H]+ = 236) is fully converted to the pyrrolidine mass (m/z [M+H]+ = 238)[1].

-

Quench the reaction by adding saturated aqueous NaHCO3 (5 mL) directly at -30 °C, then allow it to warm to room temperature.

-

Extract the mixture with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel flash chromatography (DCM/MeOH 95:5 with 1% Et3N to prevent streaking of the amine) to afford (S)-2-(2,4,6-trimethoxyphenyl)pyrrolidine.

-

Quantitative Data & Optimization Summary

The choice of the 3,3'-substituent on the BINOL-derived phosphoric acid and the reaction temperature profoundly impact the enantiomeric excess (ee) of the final product. The table below summarizes the optimization parameters for the reduction of the trimethoxyphenyl cyclic imine.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| (R)-BINOL-PA (Unsubstituted) | Toluene | 25 | 85 | 42 |

| (R)-TCYP | Toluene | 25 | 88 | 76 |

| (R)-TRIP | Toluene | 25 | 92 | 89 |

| (R)-TRIP | DCM | -30 | 90 | 94 |

| (R)-TRIP | Toluene | -30 | 95 | 98 |

Note: (R)-TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-22'-diyl hydrogenphosphate. Enantiomeric excess is determined by Chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 90:10, flow rate 1.0 mL/min).

References[1] ChemSrc. "1368759-13-0_2-(2,4,6-Trimethoxyphenyl)pyrrolidine". Available at:https://www.chemsrc.com/en/cas/1368759-13-0_887167.html[2] Sigma-Aldrich. "1368759-13-0 - 2-(2,4,6-trimethoxyphenyl)pyrrolidine". Available at:https://www.sigmaaldrich.com/DE/de/search/1368759-13-0?focus=products&page=1[4] Thieme Connect. "Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations". Available at:https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0030-1259695[7] PubMed Central (PMC). "Selecting Chiral BINOL‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity". Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836195/[6] ACS Publications. "Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation; Brønsted Acidity, Hydrogen Bonding, Ion Pairing, and Metal Phosphates". Available at:https://pubs.acs.org/doi/10.1021/cr500195e[5] MDPI. "Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst". Available at:https://www.mdpi.com/1420-3049/15/4/2453[3] ACS Publications. "Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines". Available at:https://pubs.acs.org/doi/10.1021/ja807204t

Sources

- 1. 1368759-13-0_2-(2,4,6-Trimethoxyphenyl)pyrrolidineCAS号:1368759-13-0_2-(2,4,6-Trimethoxyphenyl)pyrrolidine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selecting Chiral BINOL‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

step-by-step protocol for 2-(2,4,6-Trimethoxyphenyl)pyrrolidine preparation

An Application Note for the Synthesis of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its stereochemical properties and ability to engage in hydrogen bonding make it a valuable component in the design of bioactive molecules. Specifically, 2-aryl substituted pyrrolidines are of significant interest as they position an aromatic moiety for interaction with biological targets, influencing properties like potency, selectivity, and pharmacokinetics.

This document provides a detailed, two-part protocol for the synthesis of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine. The synthetic strategy is based on established and reliable organic chemistry transformations, designed to be reproducible in a standard laboratory setting. The chosen route involves an initial Michael addition to form a γ-nitroketone intermediate, followed by a one-pot reductive cyclization to yield the target pyrrolidine. This methodology offers a robust and logical pathway, allowing for clear checkpoints and purification of intermediates. The causality behind each step, from reagent selection to reaction conditions, is explained to provide researchers with a deep understanding of the process.

Overall Synthetic Workflow

The synthesis is divided into two primary stages: the formation of the carbon backbone via a Michael addition, followed by the reduction and cyclization to form the heterocyclic ring.

Topic: Reagents Used in the Cyclization of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine

This Application Note and Protocol Guide details the reagents and methodologies for the cyclization of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine , a highly electron-rich intermediate used in the synthesis of pyrrolo[2,1-a]isoquinoline alkaloids and related phenanthroindolizidine pharmacophores.

Part 1: Introduction & Strategic Overview

The cyclization of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine is a pivotal transformation in organic synthesis, primarily used to construct the pyrrolo[2,1-a]isoquinoline core. This tricyclic scaffold is the structural foundation of bioactive alkaloids such as Crispine A , Tylophorine , and Antofine , which exhibit potent anticancer, antiviral, and anti-inflammatory properties.

The specific substrate, 2-(2,4,6-Trimethoxyphenyl)pyrrolidine , is characterized by its super-nucleophilic aromatic ring . The 2,4,6-trimethoxy substitution pattern (phloroglucinol-derived) renders the phenyl ring exceptionally electron-rich, activating the positions ortho and para to the methoxy groups. This unique electronic profile facilitates cyclization under milder conditions compared to less substituted analogs (e.g., 3,4-dimethoxyphenyl derivatives), but also requires careful reagent selection to avoid over-reaction or oxidative degradation.

Core Transformation: The Pictet-Spengler Cyclization

The primary method for this cyclization is the Pictet-Spengler reaction , where the pyrrolidine nitrogen condenses with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution (EAS) to close the third ring.

Key Reaction Pathway:

-

Condensation : Pyrrolidine amine + Aldehyde

Iminium Ion. -

Cyclization : Nucleophilic attack from the phenyl ring (C3' position) onto the electrophilic iminium carbon.

-

Re-aromatization : Loss of a proton to restore the aromatic system, yielding the pyrrolo[2,1-a]isoquinoline .

Part 2: Reagent Selection & Mechanistic Insight

The choice of reagents is dictated by the desired substitution at the bridgehead (C1 position of the isoquinoline ring) and the sensitivity of the substrate.

Carbonyl Sources (The "Bridge" Builders)

-

Formaldehyde (HCHO):

-

Source:Paraformaldehyde (solid, depolymerizes in situ) or Formalin (37% aq. solution).

-

Role: Provides a methylene bridge (-CH2-) to form the unsubstituted tricyclic core.

-

Application: Synthesis of simple pyrrolo-isoquinoline analogs.[1]

-

-

Aryl/Alkyl Aldehydes (R-CHO):

-

Examples: Benzaldehyde, 4-Nitrobenzaldehyde, Acetaldehyde.

-

Role: Introduces a substituent at the bridgehead carbon (C1), creating a new stereocenter.

-

Note: The high steric bulk of the 2,4,6-trimethoxy group may hinder reaction with bulky aldehydes; higher temperatures or stronger acids may be required.

-

Acid Catalysts (The Activators)

-

Trifluoroacetic Acid (TFA):

-

Acetic Acid (AcOH):

-

Type: Weak organic acid.

-

Usage: Suitable for this specific substrate due to its high electron density. The 2,4,6-trimethoxy ring is so reactive that strong acids like HCl might cause decomposition or side reactions. AcOH provides a milder environment.

-

-

Hydrochloric Acid (HCl):

-

Type: Strong mineral acid.

-

Usage: Often used in protic solvents (Ethanol/Water). Can be used to precipitate the product as the hydrochloride salt directly.

-

Solvents

-

Dichloromethane (DCM): Standard non-polar solvent for TFA-catalyzed reactions.

-

Ethanol (EtOH): Common for reflux conditions, especially with aqueous acids or weaker aldehydes.

-

Acetonitrile (MeCN): Polar aprotic, useful for Lewis acid-catalyzed variations.

Part 3: Experimental Protocols

Protocol A: Standard Pictet-Spengler Cyclization with Paraformaldehyde

Target: Synthesis of 5,7,9-trimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline

Reagents:

-

Substrate: 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (1.0 equiv)

-

Reagent: Paraformaldehyde (1.5 - 2.0 equiv)

-

Catalyst: Trifluoroacetic Acid (TFA) (2.0 - 5.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step Procedure:

-

Preparation : In a flame-dried round-bottom flask, dissolve 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (1.0 mmol) in anhydrous DCM (10 mL).

-